molecular formula C8H15ClO2 B8716390 5-Acetoxy-1-chlorohexane

5-Acetoxy-1-chlorohexane

Cat. No.: B8716390
M. Wt: 178.65 g/mol
InChI Key: CCAJQWQPQNZYTE-UHFFFAOYSA-N
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Description

5-Acetoxy-1-chlorohexane is a halogenated organic compound featuring a hexane backbone substituted with a chloro group at position 1 and an acetoxy (ester) group at position 4. Its molecular formula is listed in as C₅H₁₁NO , but this appears inconsistent with its expected structure. Based on standard organic nomenclature, the correct formula should be C₈H₁₅ClO₂, comprising six carbons in the hexane chain, two carbons from the acetyl group (CH₃COO-), one chlorine atom, and two oxygen atoms.

The compound’s synthesis likely involves acetylation of a hydroxyl precursor (e.g., 5-hydroxy-1-chlorohexane) using acetyl chloride, analogous to methods described in for benzoxazinone derivatives . Its reactivity is influenced by the electron-withdrawing chloro group and the hydrolyzable acetoxy ester, making it a candidate for nucleophilic substitution or ester hydrolysis reactions.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

6-chlorohexan-2-yl acetate

InChI

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

CCAJQWQPQNZYTE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are compared below:

Compound Molecular Formula Functional Groups Key Properties (Inferred)
5-Acetoxy-1-chlorohexane C₈H₁₅ClO₂ (expected) Chloro, acetoxy ester Moderate polarity; hydrolyzable ester; reactive chloro group
1-Chlorohexane C₆H₁₃Cl Chloro Non-polar; volatile; low solubility in water
1-Methylimidazolium chloride C₅H₉ClN₂ (expected) Ionic chloride (imidazolium ring) High polarity; water-soluble; ionic liquid
Cyclohexane, 1-chloro-1-ethynyl- C₈H₁₁Cl Chloro, ethynyl Rigid cyclohexane ring; electron-deficient due to ethynyl group

Physical Properties (Theoretical Comparison)

Property This compound 1-Chlorohexane 1-Methylimidazolium chloride
Boiling Point High (polar ester group) Low (~134°C) Very high (ionic character)
Solubility Polar organic solvents Non-polar solvents Water, polar solvents
Reactivity Hydrolysis, substitution SN2 reactions Acid-base catalysis

Research Findings and Discrepancies

  • Synthetic Methods : highlights acetylation with acetyl chloride under mild conditions , suggesting a plausible route for synthesizing this compound.
  • Data Conflicts: lists conflicting molecular formulas (C₅H₁₁NO) and shared CAS numbers for distinct compounds, necessitating verification from authoritative databases like PubChem or Reaxys .
  • Theoretical Insights : The ethynyl group in Cyclohexane, 1-chloro-1-ethynyl- () introduces steric and electronic effects absent in this compound, altering reactivity profiles .

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